Cas no 712-76-5 (4-Phenylbenzylamine)

4-Phenylbenzylamine 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl]-4-ylmethanamine
- 4-Phenylbenzylamine
- (4-phenylphenyl)methanamine
- 4-(aminomethyl)biphenyl
- 4-phenylbenzyl amine
- [1,1'-Biphenyl]-4-methanamine
- (4-phenylphenyl)methylamine
- C-biphenyl-4-yl-methylamine
- {[1,1'-biphenyl]-4-yl}methanamine
- NSC402180
- 4-phenyl benzylamine
- 4-phenyl-benzylamine
- 4-Biphenylmethylamine
- 4 - Phenylbenzylamine
- PubChem16830
- 4-(phenyl)benzyl amine
- biphenyl-4-ylmethylamine
- Biphenyl-4-ylmethanamine
- biphenyl-4-yl-methylamine
- (biphenyl-4-ylmethyl)amine
- EN300-33149
- BDBM626196
- DTXSID60322856
- 4-Phenylbenzylamine, 97%
- NSC-402180
- RMSPOVPGDBDYKH-UHFFFAOYSA-N
- FT-0676244
- EN300-6478288
- AR1994
- 1,1'-biphenyl-4-ylmethylamine
- AKOS000131316
- CHEMBL216761
- SCHEMBL131842
- SY109507
- CS-W017042
- STR08023
- MFCD01310838
- 712-76-5
- DB-074413
- 1-(biphenyl-4-yl)methanamine
- [1,1\\'-Biphenyl]-4-ylmethanamine
- STL280126
-
- MDL: MFCD01310838
- インチ: 1S/C13H13N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,14H2
- InChIKey: RMSPOVPGDBDYKH-UHFFFAOYSA-N
- ほほえんだ: N([H])([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 183.10500
- どういたいしつりょう: 183.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 色と性状: Solid
- ゆうかいてん: 48-53 °C (lit.)
- ふってん: 138 °C/5 mmHg
- フラッシュポイント: 華氏温度:224.6°f
摂氏度:107°c - PSA: 26.02000
- LogP: 3.51260
- ようかいせい: まだ確定していません。
- かんど: 空気に敏感である
4-Phenylbenzylamine セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Room temperature
4-Phenylbenzylamine 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
4-Phenylbenzylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P399178-10mg |
4-Phenylbenzylamine |
712-76-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-33149-0.25g |
(4-phenylphenyl)methanamine |
712-76-5 | 0.25g |
$19.0 | 2023-02-14 | ||
Enamine | EN300-33149-0.05g |
(4-phenylphenyl)methanamine |
712-76-5 | 0.05g |
$19.0 | 2023-02-14 | ||
Enamine | EN300-33149-10.0g |
(4-phenylphenyl)methanamine |
712-76-5 | 10.0g |
$78.0 | 2023-02-14 | ||
Chemenu | CM374122-25g |
[1,1'-Biphenyl]-4-ylmethanamine |
712-76-5 | 95%+ | 25g |
$357 | 2022-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P837215-1g |
4-Phenylbenzylamine |
712-76-5 | 98% | 1g |
¥158.00 | 2022-01-10 | |
TRC | P399178-50mg |
4-Phenylbenzylamine |
712-76-5 | 50mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031671-5g |
4-Phenylbenzylamine |
712-76-5 | 98% | 5g |
¥302 | 2024-05-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P837215-25g |
4-Phenylbenzylamine |
712-76-5 | 98% | 25g |
¥2,225.00 | 2022-01-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P137013-5g |
4-Phenylbenzylamine |
712-76-5 | ≥98% | 5g |
¥304.90 | 2023-09-01 |
4-Phenylbenzylamine 関連文献
-
Hua-Rui Wang,Xiao-Gang Yang,Jian-Hua Qin,Lu-Fang Ma Inorg. Chem. Front. 2021 8 1942
-
Rui Gao,Mohamad S. Kodaimati,Dongpeng Yan Chem. Soc. Rev. 2021 50 5564
-
Pratik Yadav,Ranjay Shaw,Amr Elagamy,Abhinav Kumar,Ramendra Pratap Org. Biomol. Chem. 2018 16 5465
-
Yao Gao,Zitang Wei,Sheng-Ning Hsu,Bryan W. Boudouris,Letian Dou Mater. Chem. Front. 2020 4 3400
-
Euna Yoo,Breanna M. Crall,Rajalakshmi Balakrishna,Subbalakshmi S. Malladi,Lauren M. Fox,Alec R. Hermanson,Sunil A. David Org. Biomol. Chem. 2013 11 6526
-
Jacob Schneek?nig,Bianca Tannert,Helen Hornke,Matthias Beller,Kathrin Junge Catal. Sci. Technol. 2019 9 1779
-
Anne-Dorothee Steinkamp,Nico Seling,Soojung Lee,Ebbe Boedtkjer,Carsten Bolm Med. Chem. Commun. 2015 6 2163
-
Zhenhong Qi,Bo Zhou,Dongpeng Yan Mater. Chem. Front. 2023 7 3475
-
M. Martinez-Amezaga,C. M. L. Delpiccolo,E. G. Mata RSC Adv. 2017 7 34994
-
Zhao Li,Carol Gelbaum,Zachary S. Campbell,Paul C. Gould,Jason S. Fisk,Bruce Holden,Arvind Jaganathan,Gregory T. Whiteker,Pamela Pollet,Charles L. Liotta New J. Chem. 2017 41 15420
4-Phenylbenzylamineに関する追加情報
Chemical Profile of 4-Phenylbenzylamine (CAS No. 712-76-5)
4-Phenylbenzylamine, identified by the Chemical Abstracts Service Number (CAS No.) 712-76-5, is a significant organic compound belonging to the benzylamine class. This compound features a phenyl group attached to a benzylamine moiety, making it a valuable intermediate in synthetic chemistry and pharmaceutical research. Its molecular structure, characterized by a benzene ring substituted with an amino group and a phenylmethyl group, contributes to its versatility in various chemical transformations.
The synthesis of 4-Phenylbenzylamine typically involves the reaction of phenylacetonitrile with ammonia or ammonium hydroxide, followed by reduction using appropriate reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Alternatively, nucleophilic substitution reactions on 4-bromobenzyl chloride can yield the desired product efficiently. The choice of synthetic route depends on factors such as yield, purity requirements, and scalability, which are critical in industrial and laboratory settings.
In recent years, 4-Phenylbenzylamine has garnered attention in the field of medicinal chemistry due to its potential applications as a building block for more complex pharmacophores. Its structural motif is reminiscent of several bioactive molecules, suggesting its utility in drug discovery programs. Specifically, derivatives of 4-Phenylbenzylamine have been explored as intermediates in the synthesis of central nervous system (CNS) therapeutics, where the amine group can be further functionalized to enhance binding affinity and selectivity.
One notable area of research involves the use of 4-Phenylbenzylamine in the development of novel antimicrobial agents. The phenyl ring provides a hydrophobic surface that can interact with bacterial cell membranes, while the amine group allows for hydrogen bonding interactions with target enzymes or receptors. Recent studies have demonstrated the efficacy of certain 4-Phenylbenzylamine derivatives against Gram-positive bacteria, highlighting their promise as lead compounds for future antibiotics.
Furthermore, the compound has found applications in materials science, particularly in the design of liquid crystals and organic semiconductors. The rigid aromatic backbone and electron-rich amine group contribute to favorable electronic properties, making 4-Phenylbenzylamine a suitable candidate for optoelectronic devices. Researchers have reported its incorporation into polymer matrices to enhance charge transport properties, which could be beneficial for flexible electronics and organic photovoltaics.
The spectroscopic and analytical characterization of 4-Phenylbenzylamine is another critical aspect of its study. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton (¹H) and carbon (¹³C) NMR, provides detailed insights into its molecular structure. Infrared (IR) spectroscopy aids in identifying functional groups such as the primary amine (–NH₂) and aromatic C–H stretches. Mass spectrometry (MS) is employed for high-resolution molecular weight determination and structural elucidation.
Chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are essential for purifying and analyzing 4-Phenylbenzylamine samples. These methods ensure high purity levels required for pharmaceutical applications, where impurities can significantly impact efficacy and safety profiles. Additionally, computational chemistry approaches such as molecular modeling are increasingly used to predict binding interactions and optimize synthetic routes.
The toxicological profile of 4-Phenylbenzylamine is another important consideration in its application. While acute toxicity studies suggest moderate reactivity under standard conditions, chronic exposure risks require thorough evaluation. Researchers have conducted in vitro assays to assess potential genotoxicity and mutagenicity using models like Ames tests or mammalian cell lines. These studies help establish safe handling protocols and inform regulatory submissions.
In conclusion,4-Phenylbenzylamine (CAS No. 712-76-5) is a multifaceted compound with broad utility across pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features make it a valuable precursor for developing novel therapeutics and advanced materials. As research continues to uncover new applications,4-Phenylbenzylamine will undoubtedly remain a cornerstone in scientific innovation.
712-76-5 (4-Phenylbenzylamine) 関連製品
- 177976-49-7(3-Phenylbenzylamine)
- 1254196-53-6(1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline)
- 2185317-46-6(2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine)
- 1369464-82-3(4-(3-bromo-4-methylphenyl)but-3-en-2-one)
- 1352904-35-8(5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile)
- 660417-41-4(methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate)
- 62854-55-1(1H-INDENE-4-CARBOXYLIC ACID, 6-AMINO-2,3-DIHYDRO-)
- 2228926-41-6(methyl 3-1-(2-aminoethyl)cyclopropylthiophene-2-carboxylate)
- 2172569-76-3(1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonyl fluoride)
- 2171266-77-4((2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid)
